![molecular formula C9H24N4 B592526 N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24 CAS No. 1219794-67-8](/img/structure/B592526.png)
N,N'-Bis(3-aminopropyl)-1,3-propanediamine-d24
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Overview
Description
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is a linear polyamine that has been identified in white shrimp Penaeus setiferus by gas chromatography-mass spectrometry .
Synthesis Analysis
The synthesis of “N,N’-Bis(3-aminopropyl)-1,3-propanediamine” involves the use of a Co-Mn-Al type catalyst and a solvent of dipropanol dimethyl ether . The yield of the product can be increased to 98.85~99.49% using this method, effectively inhibiting the formation of by-products .
Molecular Structure Analysis
The molecular formula of “N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is C9H24N4 . The InChI key is ZAXCZCOUDLENMH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is a liquid with a refractive index of 1.491 at 20°C . It has a boiling point of 98-103 °C/1 mmHg and a density of 0.92 g/mL at 25 °C .
Scientific Research Applications
Organic Synthesis
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24” is used in the field of organic synthesis . It’s a versatile specialty alkylamine with applications as an intermediate and as an additive .
Preparation of Complexes
This compound may be used in the preparation of complexes. For instance, it has been used in the preparation of [Ni (bappn) (ttcH)]·5H2O complex (ttch= trithiocyanurate dianion) .
Production of Light Stabilizers for Plastics
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24” finds use in the production of light stabilizers for plastics . These light stabilizers help to protect the plastics from degradation caused by exposure to sunlight and other sources of ultraviolet radiation.
Crosslinker in Epoxy Systems
This compound is used as a crosslinker in epoxy systems . Crosslinking is a process that helps to enhance the properties of polymers, making them more resistant to chemical and thermal degradation.
Additive in Construction Chemicals
“N,N’-Bis(3-aminopropyl)-1,3-propanediamine-d24” is used as an additive in construction chemicals . These additives can improve the performance of construction materials, such as concrete and mortar, by enhancing their strength, durability, and workability.
Research Use
This compound is used for research purposes. For instance, it has been identified in white shrimp Penaeus setiferus by gas chromatography-mass spectrometry .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as linear polyamines, have been identified in various organisms, suggesting a potential role in biological processes .
Mode of Action
It’s known that similar polyamines interact with various biomolecules, including dna, rna, and proteins, influencing their structure and function .
Biochemical Pathways
Polyamines like this compound are known to be involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to influence cell growth, differentiation, and apoptosis, suggesting potential effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
N,N',N',1,1,2,2,3,3-nonadeuterio-N-[1,1,2,2,3,3-hexadeuterio-3-[deuterio-[1,1,2,2,3,3-hexadeuterio-3-(dideuterioamino)propyl]amino]propyl]propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2/hD6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCZCOUDLENMH-FLFLDQRHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCNCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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